molecular formula C17H16BrClN4O2S B2607625 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 326919-12-4

7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2607625
CAS No.: 326919-12-4
M. Wt: 455.76
InChI Key: JHWLVNXUVYLTGT-POHAHGRESA-N
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Description

7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a bromophenyl group, a chlorobut-2-en-1-yl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the bromophenyl and chlorobut-2-en-1-yl intermediates. These intermediates are then coupled with the purine core under specific reaction conditions, such as the use of catalysts and controlled temperatures, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The bromophenyl and chlorobut-2-en-1-yl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents on the purine core. Examples include:

  • 7-[(3-chlorophenyl)methyl]-8-{[(2Z)-3-bromobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-[(3-fluorophenyl)methyl]-8-{[(2Z)-3-iodobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN4O2S/c1-10(19)6-7-26-17-20-14-13(15(24)21-16(25)22(14)2)23(17)9-11-4-3-5-12(18)8-11/h3-6,8H,7,9H2,1-2H3,(H,21,24,25)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWLVNXUVYLTGT-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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